REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH:2]([CH3:4])[CH3:3].CC[O:9]CC.[CH2:12]1[CH2:16]OC[CH2:13]1.[NH2:17][CH2:18][C:19]([C:21]1C=CC=[CH:23][CH:22]=1)=O.[Cl-].[NH4+]>C1COCC1>[OH:9][C:2]([C:4]1[CH:23]=[CH:22][CH:21]=[CH:19][C:18]=1[NH2:17])([CH3:3])[CH2:1][CH:12]([CH3:16])[CH3:13] |f:1.2,4.5|
|
Name
|
isobutylmagnesium bromide
|
Quantity
|
44.4 mmol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)[Mg]Br
|
Name
|
solvent
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
ether THF
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC.C1CCOC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 15° C. for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature at 15° C. or less
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(C)C)(C)C1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |